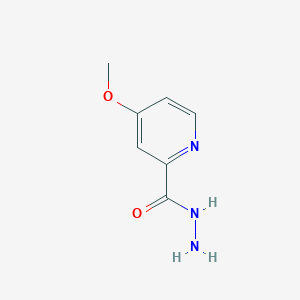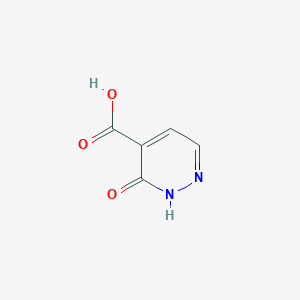
4-Methoxypicolinohydrazide
Übersicht
Beschreibung
4-Methoxypicolinohydrazide (4-MHP) is an organic compound that has been studied extensively over the past few years due to its numerous potential applications in scientific research. 4-MHP is an aromatic heterocyclic compound that is composed of nitrogen, carbon, and oxygen atoms. It is a white solid at room temperature and is soluble in water, ethanol, and other organic solvents. 4-MHP has a wide range of potential applications in scientific research due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
4-Methoxypicolinohydrazide derivatives have been studied for their potential antimicrobial activities. A research paper highlights the antibacterial and antifungal activities of compounds related to 4-Methoxypicolinohydrazide against Gram-positive and Gram-negative bacteria and yeast strains. These compounds have shown significant activity, indicating their potential use in the development of new antimicrobial agents (Ö. Tamer et al., 2018).
Apoptosis Induction and Anticancer Activity
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Methoxypicolinohydrazide, has been identified as a potent apoptosis inducer and anticancer clinical candidate. It demonstrated significant efficacy in human MX-1 breast and other mouse xenograft cancer models (N. Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Certain derivatives have been found to inhibit tubulin polymerization, a key process in cell division. This inhibition is crucial in cancer research, as it can potentially halt the growth of cancer cells. Specific compounds have been identified with promising antiproliferative activity toward human cancer cells, suggesting their role as potential anticancer agents (Hidemitsu Minegishi et al., 2015).
Butyrylcholinesterase Inhibition
In a study focusing on Alzheimer's disease treatment, thiazolylhydrazone derivatives containing 4-methoxyphenylpiperazine side chains showed inhibitory activities against butyrylcholinesterase, a key enzyme in the disease’s progression. These findings open up possibilities for these compounds to be used in therapeutic applications for neurodegenerative diseases (A. Işık et al., 2022).
Biochemical and Pharmacological Studies
4-Methoxypicolinohydrazide derivatives have been used in various biochemical and pharmacological studies. For instance, studies on serotonin receptor antagonists utilized these compounds, revealing their potential in neuroscience and pharmacological research (Y. Liao et al., 2000).
Synthesis and Characterization
The synthesis and characterization of these compounds are critical in understanding their properties and potential applications. Research in this area provides foundational knowledge for further exploration and application of these chemicals (J. Epsztajn et al., 1989).
Eigenschaften
IUPAC Name |
4-methoxypyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICRDCJQXTGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449554 | |
| Record name | 4-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187973-18-8 | |
| Record name | 4-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














